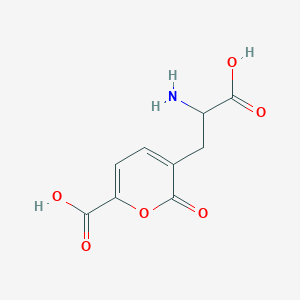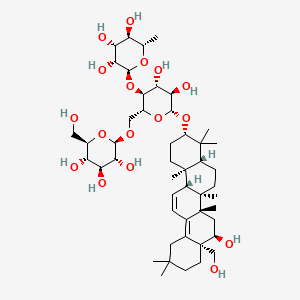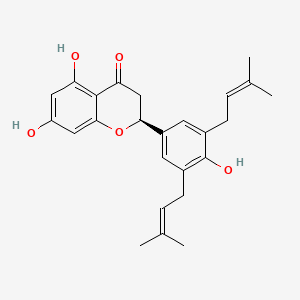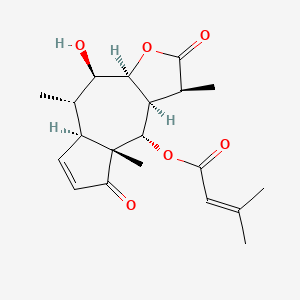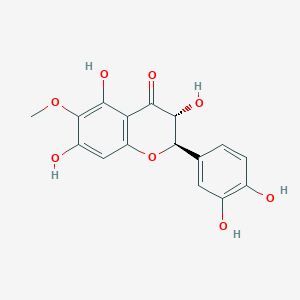
i-Cholesterol methyl ether
Overview
Description
i-Cholesterol methyl ether is a derivative of cholesterol, a vital sterol in animal tissues. This compound is characterized by the presence of a methyl ether group attached to the cholesterol molecule. Cholesterol and its derivatives play crucial roles in cellular structures and functions, including membrane fluidity and the synthesis of steroid hormones.
Mechanism of Action
Target of Action
i-Cholesterol methyl ether, also known as 6beta-Methoxy-i-cholesterol, is a type of ether lipid. Ether lipids are a unique class of glycerophospholipids that have an alkyl chain attached to the sn-1 position by an ether bond . They are integral components of the membrane lipid bilayer involved in the stabilization of cell membranes . Therefore, the primary targets of this compound are likely to be the cell membranes and the proteins within them.
Mode of Action
It is known that ether lipids play crucial roles in the formation of lipid rafts, which control protein-protein interactions, thereby influencing important signaling processes . By integrating into the lipid bilayer of cell membranes, this compound could potentially influence the organization and stability of these lipid rafts, thereby affecting cellular signaling.
Biochemical Pathways
The biosynthesis of ether lipids like this compound involves the mevalonic acid pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By influencing the levels and activities of these compounds, this compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
It is known that ether lipids are generally poorly absorbed in the gastrointestinal tract This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could be influenced by factors such as diet and the presence of other compounds
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential influence on cell membrane structure and function. By affecting the organization and stability of lipid rafts, the compound could potentially influence a variety of cellular processes, from signal transduction to vesicular trafficking .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For example, the presence of other lipids and proteins in the cell membrane could affect the compound’s integration into the lipid bilayer and its subsequent effects on cellular signaling . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of i-Cholesterol methyl ether typically involves the methylation of cholesterol. One common method is the reaction of cholesterol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the methyl ether derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: i-Cholesterol methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ether group back to the hydroxyl group.
Substitution: The methyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of cholesterol.
Substitution: Formation of various cholesterol derivatives with different functional groups.
Scientific Research Applications
i-Cholesterol methyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sterols and their derivatives in various chemical reactions.
Biology: Investigated for its role in cellular membrane structures and functions.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of cholesterol-based liquid crystals and gelators for advanced material applications
Comparison with Similar Compounds
Cholesterol: The parent compound with a hydroxyl group instead of a methyl ether group.
Sitosterol: A plant sterol with a similar structure but an additional ethyl group.
Campesterol: Another plant sterol with a methyl group at a different position
Uniqueness: i-Cholesterol methyl ether is unique due to the presence of the methyl ether group, which alters its chemical properties and interactions with biological membranes. This modification can enhance its stability and solubility compared to cholesterol, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
8-methoxy-2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVYQBSADVVKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951330 | |
| Record name | 6-Methoxy-3,5-cyclocholestane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2867-93-8 | |
| Record name | 6-Methoxy-3,5-cyclocholestane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-3,5-cyclocholestane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



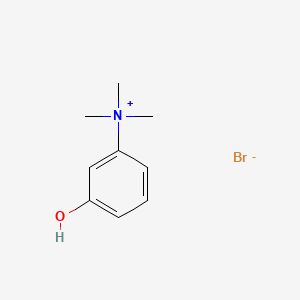
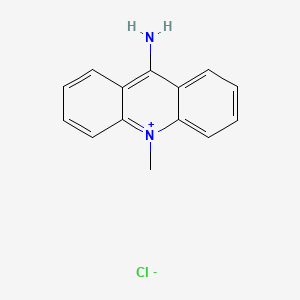
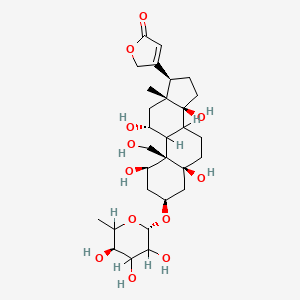
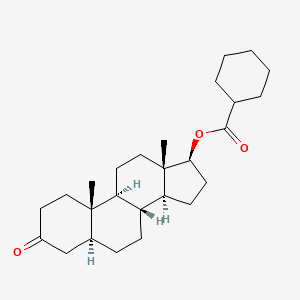

![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
